Rac 7-Hydroxy Efavirenz 7-O-Sulfate is a significant derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. This compound serves as a sulfate conjugate of 7-Hydroxy Efavirenz, which is a known metabolite of Efavirenz. The unique sulfate conjugation enhances its water solubility, making it particularly relevant in studies focused on drug metabolism and pharmacokinetics. As a research compound, rac 7-Hydroxy Efavirenz 7-O-Sulfate is utilized in various scientific fields including chemistry, biology, and medicine, particularly in the investigation of metabolic pathways and enzyme interactions associated with drug metabolism .
Rac 7-Hydroxy Efavirenz 7-O-Sulfate can be synthesized from its parent compound, Efavirenz. Various suppliers offer this compound for research purposes, ensuring compliance with regulatory standards. Notably, it is produced under stringent quality control measures to guarantee purity and consistency .
The synthesis of rac 7-Hydroxy Efavirenz 7-O-Sulfate typically involves two main steps: hydroxylation of Efavirenz followed by sulfation.
The synthesis requires careful control of reaction conditions including temperature, pH, and concentration of reagents to ensure high yields and purity. Industrial production often employs automated reactors and continuous flow systems to optimize efficiency and scalability.
Rac 7-Hydroxy Efavirenz 7-O-Sulfate possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural formula includes:
Rac 7-Hydroxy Efavirenz 7-O-Sulfate undergoes several chemical reactions which include:
The specific products formed depend heavily on the reaction conditions and reagents used during these processes .
The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC), allowing for the analysis of reaction kinetics and product formation .
Rac 7-Hydroxy Efavirenz 7-O-Sulfate primarily acts as a substrate for sulfotransferases in the liver. Upon sulfation, it forms sulfate conjugates which are more water-soluble than their parent compounds. This increased solubility facilitates easier excretion through renal pathways.
The mechanism involves:
Rac 7-Hydroxy Efavirenz 7-O-Sulfate is typically a solid at room temperature with specific handling requirements due to its controlled status as a pharmaceutical intermediate.
The compound exhibits significant stability under standard laboratory conditions but may require specific storage conditions (e.g., room temperature) to maintain its integrity over time .
Rac 7-Hydroxy Efavirenz 7-O-Sulfate has numerous applications in scientific research:
Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in historical HIV-1 treatment regimens, undergoes extensive hepatic biotransformation into multiple metabolites. Among these, rac 7-Hydroxy Efavirenz 7-O-Sulfate (CAS 1702668-51-6) represents a phase II conjugated metabolite derived from the hydroxylated precursor. Structurally, this compound is characterized by sulfate esterification at the 7-position of the benzoxazinone ring, with the molecular formula C₁₄H₉ClF₃NO₆S and a precise molecular weight of 411.74 g/mol [1] [3]. The "rac" nomenclature explicitly denotes the racemic nature of this metabolite, originating from the chiral center at the 4-position of the parent efavirenz molecule. Functionally, sulfate conjugation typically enhances water solubility, facilitating renal excretion and potentially modulating biological activity compared to its hydroxylated precursor [3].
Table 1: Key Structural Identifiers of rac 7-Hydroxy Efavirenz 7-O-Sulfate
Property | Value |
---|---|
CAS Registry Number | 1702668-51-6 |
Molecular Formula | C₁₄H₉ClF₃NO₆S |
Molecular Weight | 411.74 g/mol |
IUPAC Name | 6-chloro-4-(cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl hydrogen sulfate |
Precursor Metabolite | rac 7-Hydroxy Efavirenz (CAS 205754-50-3) |
Sulfation represents a critical detoxification pathway for hydroxylated efavirenz metabolites. While hydroxylation (primarily at the 8-position) is catalyzed by cytochrome P450 enzymes (notably CYP2B6), subsequent sulfation is mediated by sulfotransferases (SULTs), yielding highly polar, excretable metabolites. Recent proteomic analyses have identified multiple UDP-glucuronosyltransferases (UGTs) and sulfotransferases in human brain microsomes, suggesting potential for extrahepatic metabolism of antiretrovirals [4]. This finding is pharmacologically significant given efavirenz's penetration into the central nervous system (CNS). The formation of rac 7-Hydroxy Efavirenz 7-O-Sulfate may limit neuronal exposure to the more neurotoxic 8-hydroxyefavirenz (8-OHEFV), which exhibits detrimental effects on dendritic spines and calcium homeostasis in neurons [4]. Although sulfated metabolites like rac 7-Hydroxy Efavirenz 7-O-Sulfate account for only ≈0.7% of total urinary efavirenz metabolites, their role in tissue-specific detoxification—particularly within the brain—warrants further investigation [4].
The "rac" prefix in rac 7-Hydroxy Efavirenz 7-O-Sulfate signifies its racemic composition, arising from the metabolic processing of efavirenz's chiral center. Efavirenz itself is administered as a racemate, though its metabolism exhibits stereoselectivity; CYP2B6 preferentially metabolizes the (-)-S-enantiomer. The 7-hydroxy metabolite retains the chiral center at the 4-position of the benzoxazinone core, meaning sulfation yields a racemic mixture. This stereochemistry may influence interactions with drug transporters (e.g., efflux pumps at the blood-brain barrier) and alter distribution kinetics within sanctuary sites like the CNS [1] [3]. Analytical standards of this racemic mixture are essential for accurate quantification in biological matrices during pharmacokinetic studies, as enantioselective assays would require specialized chiral chromatography methods not routinely employed in therapeutic drug monitoring [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7